REACTION_CXSMILES
|
[CH2:1]([Cr:6]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3]>CCCCCCC>[CH2:17]([Cr:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:12][C:13]([CH3:15])([CH3:14])[CH3:16])[C:18]([CH3:21])([CH3:20])[CH3:19].[Cr:6]
|
Name
|
tetrakis(neopentyl)chromium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The base catalyst is prepared
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cr:6]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3]>CCCCCCC>[CH2:17]([Cr:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:12][C:13]([CH3:15])([CH3:14])[CH3:16])[C:18]([CH3:21])([CH3:20])[CH3:19].[Cr:6]
|
Name
|
tetrakis(neopentyl)chromium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The base catalyst is prepared
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cr:6]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3]>CCCCCCC>[CH2:17]([Cr:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:12][C:13]([CH3:15])([CH3:14])[CH3:16])[C:18]([CH3:21])([CH3:20])[CH3:19].[Cr:6]
|
Name
|
tetrakis(neopentyl)chromium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The base catalyst is prepared
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |